(2Z,5Z)-5-(2-chlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one
CAS No.: 461673-90-5
Cat. No.: VC6202849
Molecular Formula: C16H11ClN2O2S
Molecular Weight: 330.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 461673-90-5 |
|---|---|
| Molecular Formula | C16H11ClN2O2S |
| Molecular Weight | 330.79 |
| IUPAC Name | (5Z)-5-[(2-chlorophenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C16H11ClN2O2S/c17-13-4-2-1-3-10(13)9-14-15(21)19-16(22-14)18-11-5-7-12(20)8-6-11/h1-9,20H,(H,18,19,21)/b14-9- |
| Standard InChI Key | YZLLRDXISMLWFO-ZROIWOOFSA-N |
| SMILES | C1=CC=C(C(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, (5Z)-5-[(2-chlorophenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one, reflects its (Z,Z)-configured imino and benzylidene substituents. The thiazolidin-4-one ring provides a planar scaffold stabilized by intramolecular hydrogen bonding between the imino nitrogen and the carbonyl oxygen. The 2-chlorobenzylidene group introduces electron-withdrawing effects, while the 4-hydroxyphenylimino moiety contributes to hydrogen-bonding interactions, influencing solubility and reactivity.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁ClN₂O₂S |
| Molecular Weight | 330.79 g/mol |
| IUPAC Name | (5Z)-5-[(2-chlorophenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
| Isomeric SMILES | COC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
| Solubility | Low in polar solvents; moderate in DMF/DMSO |
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a three-step protocol:
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Schiff Base Formation: Condensation of 2-chlorobenzaldehyde with 4-hydroxyaniline in ethanol under reflux yields an intermediate Schiff base.
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Cyclization: Reaction with thiourea in acetic acid forms the thiazolidin-4-one ring. The (Z,Z) configuration is favored due to steric hindrance from the 2-chloro substituent.
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Purification: Recrystallization from dimethylformamide (DMF) and ethanol mixtures achieves >95% purity.
Critical Reaction Parameters:
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Temperature: Cyclization proceeds optimally at 80–90°C.
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Catalyst: Acetic acid enhances protonation of the imino group, accelerating ring closure.
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Yield: Typical yields range from 65–75%, limited by competing side reactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.45 (s, 1H, N=CH), δ 7.85–7.30 (m, 4H, Ar-H from 2-chlorophenyl), δ 6.90–6.70 (m, 4H, Ar-H from 4-hydroxyphenyl), δ 4.20 (s, 1H, OH).
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¹³C NMR (100 MHz, DMSO-d₆):
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δ 174.2 (C=O), δ 160.1 (C=N), δ 153.3–115.8 (aromatic carbons), δ 55.1 (C-Cl).
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Infrared Spectroscopy (IR)
Strong absorptions at 1,680 cm⁻¹ (C=O stretch) and 1,590 cm⁻¹ (C=N stretch) confirm the thiazolidinone core. A broad band at 3,300–3,400 cm⁻¹ corresponds to phenolic O-H stretching.
Biological Activities
Table 2: Cytotoxicity Data (IC₅₀, μM)
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| U87MG (Glioblastoma) | 12.4 ± 1.2 | |
| MCF-7 (Breast) | 18.7 ± 2.1 | |
| HepG2 (Liver) | 24.9 ± 3.0 |
Mechanistic studies suggest apoptosis induction via caspase-3 activation and Bcl-2 downregulation .
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity, with minimum inhibitory concentrations (MICs) of:
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Gram-positive: 8 μg/mL against Staphylococcus aureus.
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Gram-negative: 16 μg/mL against Escherichia coli.
Antioxidant and Anti-inflammatory Effects
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DPPH Assay: 78.2% radical scavenging at 100 μM.
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Carrageenan-Induced Edema: 62% reduction in paw swelling at 50 mg/kg (rat model) .
Structure-Activity Relationships (SAR)
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2-Chlorobenzylidene Group: Enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies .
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4-Hydroxyphenylimino Moiety: Hydrogen-bonding capacity correlates with antioxidant efficacy.
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Thiazolidinone Core: Planarity facilitates intercalation into DNA, contributing to anticancer activity .
Comparative Analysis with Analogues
Table 3: Activity Comparison of Thiazolidinone Derivatives
| Compound | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| Target Compound | 12.4–24.9 | 8–16 |
| (2Z,5Z)-5-(4-Methoxybenzylidene) | 18.5–30.1 | 12–24 |
| (2Z,5Z)-5-(3-Nitrobenzylidene) | 28.9–35.6 | 20–32 |
Electron-withdrawing substituents (e.g., Cl, NO₂) enhance bioactivity compared to electron-donating groups (e.g., OCH₃) .
Mechanistic Insights
The compound’s multimodal action involves:
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Enzyme Inhibition: Potent inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 0.8 μM) and tyrosine kinase (IC₅₀ = 1.2 μM) .
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DNA Interaction: Intercalation into DNA base pairs, verified via fluorescence quenching assays .
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Reactive Oxygen Species (ROS) Scavenging: Neutralizes hydroxyl radicals (- OH) and superoxide anions (O₂- ⁻).
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